5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid
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Overview
Description
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a Boc-protected amino group at the 2-position, and a carboxylic acid group at the 3-position. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound may also participate in oxidative addition, a process where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
It is known that the compound is used in the preparation of diverse heterocycles using a nucleophilic cyclization strategy . This suggests that it may affect pathways related to the synthesis of lactams and ene-imines .
Result of Action
It is known that the compound is used in the preparation of diverse heterocycles , suggesting that it may contribute to the synthesis of various organic compounds.
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid typically involves the following steps:
Bromination: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated thiophene undergoes amination at the 2-position using a suitable amine, such as tert-butyl carbamate, under basic conditions.
Carboxylation: The resulting intermediate is then carboxylated at the 3-position using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Deprotection: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Deprotection: 5-Bromo-2-amino-thiophene-3-carboxylic acid.
Scientific Research Applications
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic Acid: Lacks the Boc-protected amino group, making it less versatile for certain synthetic applications.
2-Bromo-3-thiophenecarboxylic Acid: Has the bromine atom and carboxylic acid group at different positions, leading to different reactivity and applications.
Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate: Contains an ester group instead of a carboxylic acid, affecting its solubility and reactivity.
Uniqueness
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and scientific research.
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-7-5(8(13)14)4-6(11)17-7/h4H,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNYBNYYXKQJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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